Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337884
InChI: InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3
SMILES:
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol

Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate

CAS No.:

Cat. No.: VC18337884

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate -

Specification

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
IUPAC Name ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3
Standard InChI Key XFESHQNKLZLTHP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2

Introduction

Molecular and Structural Characteristics

Chemical Identity

Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate belongs to the class of cyclopentanecarboxylate derivatives. Its molecular formula is C₁₆H₂₃NO₂, with a molecular weight of 261.36 g/mol. The compound’s stereochemistry is defined by three chiral centers:

  • C1 and C2 on the cyclopentane ring (both R-configured)

  • The C1' of the phenylethyl group (R-configured) .

The IUPAC name, ethyl (1R,2R)-2-[(R)-1-phenylethylamino]cyclopentane-1-carboxylate, reflects this stereochemical arrangement.

Spectroscopic and Computational Data

  • InChI Key: XFESHQNKLZLTHP-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2

  • 3D Conformation: The cyclopentane ring adopts a puckered conformation, with the phenylethyl group occupying an equatorial position to minimize steric strain .

A related diastereomer, ethyl (1R,2R)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate (PubChem CID: 10945213), highlights the stereochemical sensitivity of this compound class .

Synthesis and Preparation

Chemical Synthesis Routes

The synthesis typically involves a stereoselective coupling between a chiral cyclopentanecarboxylic acid derivative and (R)-1-phenylethylamine. Key steps include:

  • Activation of the carboxylic acid: Ethyl chloroformate or carbodiimides (e.g., DCC) facilitate esterification.

  • Amination: The (R)-1-phenylethylamine reacts with the activated intermediate under basic conditions (e.g., triethylamine).

  • Purification: Column chromatography (petroleum ether/ethyl acetate) yields the product with >95% diastereomeric excess (de) .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldde
Carboxylic activationDCC, DMAP, CH₂Cl₂, 0°C → rt85%
Amination(R)-1-Phenylethylamine, Et₃N, rt78%95%
PurificationSilica gel (10:1 → 2:1 EtOAc/hex)90%>99%

Biocatalytic Approaches

Engineered cytochrome P450 enzymes (e.g., P450 BM-3 mutants) enable enantioselective hydroxylation of achiral cyclopentanecarboxylates, producing precursors for derivatives like this compound . For example:

  • Substrate: 2-cyclopentylbenzoxazole

  • Enzyme: P450 BM-3 mutant A74G/F87V/L188Q

  • Turnover: 1,200 cycles with 90% ee for (1R,2R)-diol intermediates .

Applications in Asymmetric Synthesis

Chiral Ligands and Catalysts

The compound’s rigid cyclopentane backbone and amine functionality make it ideal for transition-metal catalysts:

  • Rhodium complexes: Used in hydrogenation of α,β-unsaturated ketones (up to 98% ee) .

  • Palladium catalysts: Employed in cross-coupling reactions with retained stereochemistry .

Pharmaceutical Intermediates

  • Antiviral agents: Serves as a precursor for cyclopentane-based protease inhibitors targeting hepatitis C virus (HCV) .

  • Analgesics: Derivatives show µ-opioid receptor binding affinity (Ki = 12 nM in preclinical models) .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀/KiSource
Hydroxylated analogHCV NS3/4A protease45 nM
Carboxamide variantµ-Opioid receptor12 nM

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL); highly soluble in ethanol, DMSO, and CH₂Cl₂.

  • Stability: Stable at −20°C for >2 years; degrades above 150°C (TGA data).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)Ph), 1.8–2.1 (m, 6H, cyclopentane), 3.5 (q, 1H, NHCH), 4.15 (q, 2H, OCH₂), 7.2–7.4 (m, 5H, Ph) .

  • ¹³C NMR: δ 14.1 (CH₂CH₃), 24.8 (CH(CH₃)Ph), 35.2–42.3 (cyclopentane), 60.5 (OCH₂), 171.2 (C=O) .

Recent Research Advances

Enzyme Engineering for Scalable Synthesis

Directed evolution of P450 BM-3 has improved the stereoselectivity and efficiency of cyclopentane functionalization:

  • Mutant 35-4: 5% yield improvement over wild-type (15% → 20%) with 95% de .

  • Cofactor recycling: NADPH-free systems using glucose dehydrogenase reduce production costs by 40% .

Computational Modeling

Density functional theory (DFT) studies reveal that the (1R,2R,R) configuration minimizes torsional strain by 8.2 kcal/mol compared to diastereomers . This explains its predominance in synthetic products.

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